molecular formula C28H31N5 B2510193 9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline CAS No. 896850-75-2

9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No. B2510193
CAS RN: 896850-75-2
M. Wt: 437.591
InChI Key: OLBXUSHQUKIDCA-UHFFFAOYSA-N
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Description

Quinazoline and quinazolinone derivatives, such as the compound , are important heterocyclic compounds in medicinal chemistry due to their wide range of biological properties . They have been reported to exhibit a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .


Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Specific synthesis details for the compound “9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” were not found in the retrieved papers.


Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives are involved in various chemical reactions, including Oxidative cyclization, Reagent refluxing, and One-pot synthesis . Specific chemical reaction details for the compound “9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” were not found in the retrieved papers.

Mechanism of Action

Target of Action

The primary target of this compound is the Werner (WRN) helicase . WRN helicase is a protein that plays a crucial role in DNA replication and repair. Inhibiting this protein can lead to genomic instability, which is a key hallmark of cancer .

Mode of Action

The compound interacts with its target, the WRN helicase, by binding to its active site. This binding inhibits the activity of the helicase, preventing it from unwinding DNA and disrupting the process of DNA replication and repair . This disruption can lead to cell death, particularly in cancer cells that rely on rapid DNA replication for their growth .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways. Most notably, it disrupts the DNA damage response (DDR) pathway . The DDR pathway is a protective response that maintains genomic integrity and restores cell homeostasis when cells are subjected to DNA damage and replication stress . Disruption of this pathway can lead to the accumulation of DNA damage, promoting the rapid growth of tumor cells .

Result of Action

The result of the compound’s action is the inhibition of WRN helicase, leading to disruption of the DDR pathway and the accumulation of DNA damage . This can lead to cell death, particularly in cancer cells that rely on rapid DNA replication for their growth . Therefore, this compound has potential as an anticancer agent .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors For instance, the pH of the cellular environment can affect the compound’s stability and its ability to interact with its target Additionally, the presence of other molecules in the cell can potentially interfere with the compound’s action

properties

IUPAC Name

9-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5/c1-21-26(23-12-6-3-7-13-23)27-29-25-15-9-8-14-24(25)28(33(27)30-21)32-18-16-31(17-19-32)20-22-10-4-2-5-11-22/h2-7,10-13H,8-9,14-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBXUSHQUKIDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

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